Bempedoic Acid acts by increasing LDL receptor activity in the liver, thereby promoting LDL- cholesterol (bad cholesterol) clearance from the bloodstream. This mechanism has led researchers to investigate its potential for managing cardiovascular diseases. Studies suggest that Bempedoic Acid may be effective in lowering LDL-C levels in patients with high cholesterol who are inadequately controlled by statins, the current gold standard for cholesterol management [1].
[1] Background. (n.d.). Retrieved from GLPBio:
Ongoing research is exploring the potential benefits of Bempedoic Acid in reducing cardiovascular events and mortality in high-risk patients.
Beyond cardiovascular disease, Bempedoic Acid is being investigated for its possible role in managing other conditions:
This refers to a group of disorders characterized by abnormal levels of blood fats, including cholesterol and triglycerides. Bempedoic Acid's cholesterol-lowering properties might be beneficial for managing dyslipidemias.
These are conditions where there are abnormal levels of proteins in the blood. The potential link between Bempedoic Acid and dysproteinemias is not fully understood, but research is ongoing.
Some studies suggest Bempedoic Acid might influence glucose metabolism, potentially impacting conditions like diabetes. However, more research is needed to understand this connection.
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound with the molecular formula and a molecular weight of approximately 342.47 g/mol. This compound is characterized by its unique structure, which includes multiple methyl groups and a ketone functional group, contributing to its distinct chemical properties. It appears as a white to off-white solid with a melting point of 82-83 °C and a predicted boiling point of 524 °C . The compound is stable under standard conditions but should be stored at low temperatures (around -20 °C) to maintain its integrity .
The chemical reactivity of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid is primarily influenced by its functional groups. As a dicarboxylic acid derivative, it can undergo various reactions typical for carboxylic acids, such as:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
Research indicates that 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid has potential biological activities, particularly in the context of metabolic disorders. It has been studied for its role in:
The synthesis of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid typically involves multi-step organic reactions. A common synthetic route includes:
Specific methodologies can vary based on the desired purity and yield requirements.
The applications of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid are diverse:
Interaction studies involving 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid have shown its potential as an inhibitor in metabolic pathways. It interacts with enzymes involved in lipid metabolism and glucose homeostasis. Research suggests that it may modulate pathways related to cholesterol synthesis and degradation . These interactions are critical for understanding its therapeutic potential and mechanisms of action.
Several compounds share structural similarities with 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2-Dimethylpentanedioic acid | Simpler structure; fewer methyl groups | |
| Bempedoic Acid | Similar metabolic effects; used for cholesterol management | |
| 2-Hydroxy-4-methylpentanoic acid | Shorter carbon chain; different biological properties |
What sets 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid apart from these compounds is its specific arrangement of functional groups and the presence of multiple methyl substituents that enhance its lipophilicity and biological activity. This unique structure contributes to its potential efficacy in treating metabolic disorders compared to other similar compounds.
The systematic modification of long-chain hydrocarbons has been a cornerstone in the search for novel lipid-lowering agents. Early research focused on altering the carbon backbone and functional groups of fatty acid derivatives to enhance their ability to modulate lipid metabolism. Pentadecanedioic acid, a 15-carbon dicarboxylic acid, emerged as a promising scaffold due to its structural flexibility and capacity to interact with enzymatic targets involved in cholesterol biosynthesis.
In the early 2000s, researchers identified that introducing methyl groups at specific positions along the pentadecanedioic acid chain could improve metabolic stability and target specificity. For example, the addition of methyl groups at the 2nd and 14th positions (2,2,14,14-tetramethyl substitution) was found to reduce β-oxidation, thereby extending the compound’s half-life in vivo. These modifications laid the groundwork for developing derivatives with enhanced pharmacological profiles.
| Modification | Effect on Pharmacokinetics | Target Enzyme |
|---|---|---|
| 2,2,14,14-Tetramethyl | Reduced β-oxidation; increased stability | Adenosine triphosphate-citrate lyase |
| 8-Oxo substitution | Altered redox reactivity | Hepatic oxidoreductases |
| 8-Hydroxy substitution | Prodrug activation | SLC27A2 transporter |
Adenosine triphosphate-citrate lyase, a key enzyme in the cholesterol biosynthesis pathway, converts citrate to acetyl-CoA, a precursor for both fatty acid and cholesterol synthesis. Inhibiting this enzyme represented a novel therapeutic strategy distinct from statins, which target 3-hydroxy-3-methylglutaryl-CoA reductase. The oxo compound and its derivatives were among the first molecules explored for this purpose due to their ability to mimic the enzyme’s natural substrates while resisting metabolic degradation.
Preclinical studies demonstrated that 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid reduced hepatic cholesterol synthesis by 40–60% in animal models, with minimal off-target effects compared to earlier lipid-lowering agents. This specificity stemmed from its unique interaction with the enzyme’s active site, where the oxo group at position 8 formed hydrogen bonds with critical catalytic residues.
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid occupies a central role in the multistep synthesis of bempedoic acid, an adenosine triphosphate-citrate lyase (ACL) inhibitor [2]. The compound’s structure—featuring two terminal carboxylic acid groups, a central ketone, and four methyl substituents—necessitates precise synthetic planning. Industrial production typically begins with linear aliphatic precursors, utilizing sequential alkylation and oxidation steps to introduce the methyl groups and ketone functionality [1] [3].
A representative synthesis involves:
Key intermediates such as the diethyl ester derivative (C₂₃H₄₂O₅) are often employed to protect carboxylic acid groups during synthesis, minimizing side reactions [4].
The compound’s four methyl groups introduce significant steric hindrance, complicating regioselectivity and stereochemical outcomes during alkylation. For instance, the introduction of methyl groups at the C2 and C14 positions requires stringent control to avoid undesired branching or racemization [1]. Industrial processes often employ bulky bases (e.g., lithium diisopropylamide) to direct alkylation to specific carbon centers, though yields remain moderate (50–65%) due to competing elimination pathways [3].
A critical challenge lies in maintaining the planar geometry of the ketone group at C8 while installing methyl groups at adjacent positions. Computational modeling has revealed that misalignment during alkylation can lead to conformational isomers, necessitating costly purification steps [1].
Recent advancements leverage transition metal catalysts to streamline carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions, such as Negishi or Suzuki couplings, enable precise insertion of methyl-bearing fragments into the aliphatic chain. For example, a nickel-mediated coupling between a bromoalkane and a methylzinc reagent has demonstrated improved yield (78–82%) and reduced byproduct formation compared to traditional alkylation [5].
Catalytic hydrogenation has also been explored to saturate intermediate alkenes, though the presence of the ketone group necessitates mild conditions (e.g., 30 psi H₂, Raney nickel) to prevent over-reduction [4].
Enzymatic methods are emerging as sustainable alternatives for synthesizing 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. Immobilized lipases and acyltransferases have shown promise in catalyzing ester hydrolysis and methyl group transfer with high enantioselectivity (>90% ee) [5]. For instance, Candida antarctica lipase B (CAL-B) efficiently mediates the hydrolysis of the diethyl ester intermediate to the dicarboxylic acid under aqueous conditions, eliminating the need for harsh acid/base treatments [4].
The table below summarizes key parameters for traditional and novel synthesis methods:
| Parameter | Traditional Alkylation | Transition Metal Catalysis | Biocatalysis |
|---|---|---|---|
| Yield | 50–65% | 75–85% | 80–90% |
| Stereochemical Control | Moderate | High | High |
| Byproduct Formation | Significant | Minimal | Negligible |
| Environmental Impact | High (solvent waste) | Moderate | Low (aqueous systems) |
Large-scale production of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid requires balancing cost, yield, and purity. Continuous-flow reactors have been adopted to enhance heat transfer during exothermic alkylation steps, reducing decomposition risks [3]. Additionally, hybrid approaches combining transition metal catalysis with enzymatic resolution are under investigation to optimize both efficiency and sustainability [5].
The biochemical activity of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is fundamentally dependent on its activation by coenzyme A (CoA), a critical process that determines its ability to inhibit ATP-Citrate Lyase (ACLY). This activation process involves several specific requirements that dictate the compound's efficacy and tissue selectivity [1] [2].
The activation of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid requires a two-step enzymatic process catalyzed by very long-chain acyl-CoA synthetase-1 (ACSVL1). In the first step, an ATP-dependent adenylation occurs, forming an acyl-AMP intermediate with the concurrent release of pyrophosphate. This reaction can be represented as:
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid + ATP → Acyl-AMP + PPi
The second step involves the displacement of the adenylate group by CoA-SH, which forms a thioester bond with the substrate, resulting in the release of AMP:
Acyl-AMP + CoA-SH → 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid-CoA + AMP
This CoA activation is essential for the compound's inhibitory activity against ACLY, as only the CoA-activated form can effectively interact with the enzyme's active site [1] [3].
| Requirement | Description |
|---|---|
| Enzyme Requirement | ACSVL1 (very long-chain acyl-CoA synthetase-1) is required for CoA activation |
| Tissue Expression | ACSVL1 is highly expressed in liver, minimally in kidney, absent in skeletal muscle |
| Activation Process | Two-step process: ATP-dependent adenylation followed by CoA-SH displacement |
| Energy Requirement | ATP hydrolysis to AMP and pyrophosphate provides energy for activation |
| Structural Requirements | Carboxylic acid moiety is required for activation by ACSVL1 |
The structural features of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid play a crucial role in its recognition by ACSVL1. The compound's dicarboxylic acid structure, with its specific methyl substitution pattern, enables optimal interaction with the enzyme's active site. Research has demonstrated that ACSVL1 preferentially activates this compound over other fatty acids, indicating a high degree of substrate specificity [3] [2].
The CoA activation process is highly dependent on the availability of ATP and free CoA within the cell. Depletion of either of these cofactors can significantly impair the activation process. Studies have shown that conditions that deplete cellular CoA levels, such as those catalyzed by phosphotransacetylase or ATP citrate lyase itself, can inhibit the activation of fatty acids, highlighting the importance of maintaining adequate CoA levels for effective metabolism [4].
The pharmacodynamic effects of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid exhibit remarkable tissue specificity, primarily due to the differential expression of ACSVL1 across various tissues [5] [3] [2]. This tissue-specific activity profile is central to understanding both the efficacy and safety profile of the compound.
In hepatocytes, where ACSVL1 is abundantly expressed, 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is efficiently activated to its CoA form, enabling potent inhibition of ACLY. This inhibition leads to a cascade of metabolic effects, including reduced acetyl-CoA production, decreased cholesterol synthesis, and upregulation of LDL receptors, ultimately resulting in lowered plasma LDL-cholesterol levels [6] [5].
| Tissue | ACSVL1 Expression | Pharmacodynamic Effects |
|---|---|---|
| Liver | High | Inhibition of cholesterol synthesis, increased LDL receptor expression, reduced lipogenesis |
| Skeletal Muscle | Absent | No direct effects due to absence of ACSVL1 (avoids myotoxicity) |
| Adipose Tissue | Low/Absent | Minimal direct effects due to low/absent ACSVL1 expression |
| Immune Cells | Variable | AMPK activation leading to decreased inflammatory cytokine production |
| Vascular Smooth Muscle | Low | Reduced proliferation and dedifferentiation via AMPK/ACC pathway activation |
The absence of ACSVL1 in skeletal muscle represents a particularly important aspect of the compound's tissue-specific effects. Unlike statins, which inhibit HMG-CoA reductase in all tissues including muscle, 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid cannot be activated in muscle tissue due to the lack of ACSVL1. This selective activation provides a mechanistic basis for avoiding the myotoxicity commonly associated with statin therapy [5] [3] [2].
Research has demonstrated that primary human skeletal muscle myotubes exposed to 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid do not exhibit suppression of cholesterol synthesis or signs of muscle apoptosis or cytotoxicity, in stark contrast to the effects observed with statins such as simvastatin or atorvastatin [2]. This tissue-specific activation profile contributes significantly to the compound's favorable safety profile.
In immune cells, 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid has been shown to activate AMP-activated protein kinase (AMPK), leading to attenuation of inflammatory cytokine and chemokine secretion, including TNF-α, IL-1β, IL-6, and IL-8 [7]. This anti-inflammatory activity may contribute to the compound's ability to reduce high-sensitivity C-reactive protein (hsCRP) levels, potentially offering benefits beyond lipid lowering.
The differential tissue effects of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid highlight the importance of tissue-specific drug activation in determining both efficacy and safety profiles, providing a model for targeted pharmacological intervention in metabolic disorders.
The metabolic fate of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is primarily determined by its interaction with ACSVL1, which catalyzes the critical activation step required for the compound's inhibitory activity against ATP-Citrate Lyase [3] [2]. This activation mechanism exhibits remarkable specificity and is central to the compound's hepatic selectivity.
ACSVL1, also known as SLC27A2, belongs to the family of long-chain acyl-CoA synthetases that catalyze the ATP-dependent activation of fatty acids to their corresponding CoA thioesters. The enzyme is predominantly expressed in the liver, where it is localized to both the endoplasmic reticulum and the outer mitochondrial membrane [5] [2].
| Mechanism Step | Description | Cellular Location |
|---|---|---|
| Initial Recognition | ACSVL1 recognizes 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid via carboxylic acid moiety | Liver endoplasmic reticulum and outer mitochondrial membrane |
| ATP Binding | ATP binds to ACSVL1 active site in presence of Mg2+ cofactor | ACSVL1 active site |
| Adenylation | Formation of acyl-AMP intermediate with release of pyrophosphate (PPi) | ACSVL1 active site |
| CoA Thioesterification | CoA-SH displaces AMP to form thioester bond with substrate | ACSVL1 active site |
| Product Formation | Formation of activated 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid-CoA | Released to cytosol or retained at membrane interface |
The activation process begins with the recognition of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid by ACSVL1, which binds the compound's carboxylic acid moiety. Studies using human liver microsomes have demonstrated that ACSVL1 exhibits substrate specificity, with 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid competing effectively with other fatty acids for activation [2].
Following substrate binding, ATP complexed with Mg2+ binds to the ACSVL1 active site, enabling the formation of an acyl-AMP intermediate with the concurrent release of pyrophosphate. This adenylation step is followed by the displacement of AMP by CoA-SH, resulting in the formation of a thioester bond and the production of the activated 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid-CoA [1] [2].
Research has demonstrated that the activation of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid by ACSVL1 is highly efficient in liver microsomes but is absent in skeletal muscle microsomes, despite the presence of other acyl-CoA synthetase isoforms capable of activating palmitate in muscle tissue [2]. This tissue-specific activation pattern is directly correlated with the differential expression of ACSVL1 across tissues.
The activated 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid-CoA can then directly inhibit ATP-Citrate Lyase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to reduced acetyl-CoA production, decreased cholesterol synthesis, and upregulation of LDL receptors, ultimately resulting in lowered plasma LDL-cholesterol levels [6] [5] [3].
The differential expression of ACSVL1 between hepatocytes and myocytes represents a critical determinant of the tissue-specific effects of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid [5] [3] [2]. This expression pattern underlies the compound's hepatic selectivity and its favorable safety profile compared to statins.
In hepatocytes, ACSVL1 is abundantly expressed, enabling efficient activation of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid to its CoA form. Western blot analyses of human liver microsomes have consistently demonstrated high levels of ACSVL1 protein expression, correlating with robust 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid-CoA synthetase activity [2].
| Parameter | Hepatocytes | Myocytes |
|---|---|---|
| ACSVL1 Expression | High | Absent |
| ATP-Citrate Lyase Expression | High | Present |
| Bempedoic Acid Activation | Efficiently converted to active bempedoyl-CoA | Cannot be converted to active form |
| Cholesterol Synthesis Inhibition | Significant reduction | No significant effect |
| Myotoxicity Risk | Minimal | None (unlike statins) |
In stark contrast, ACSVL1 is completely absent in skeletal muscle myocytes. Multiple studies have confirmed the lack of ACSVL1 protein expression in human skeletal muscle microsomes and primary human skeletal muscle myotubes [5] [2]. This absence of ACSVL1 in muscle tissue prevents the activation of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid to its CoA form, thereby precluding inhibition of cholesterol synthesis in muscle cells.
The differential expression of ACSVL1 between hepatocytes and myocytes has significant implications for the pharmacological profile of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. In hepatocytes, the compound effectively inhibits cholesterol synthesis through ACLY inhibition, leading to upregulation of LDL receptors and reduced plasma LDL-cholesterol levels. In myocytes, however, the compound remains in its inactive form, unable to inhibit cholesterol synthesis or disrupt the production of essential metabolic intermediates required for normal muscle function [5] [3] [2].
This tissue-specific activation pattern provides a mechanistic explanation for the absence of muscle-related adverse effects with 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid, in contrast to the myopathy and myalgia commonly associated with statin therapy. Studies in primary human myotubes have demonstrated that while statins such as simvastatin and atorvastatin induce significant muscle apoptosis and cytotoxicity, 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid has no such effects [2].
The differential expression of ATP-Citrate Lyase itself also contributes to the tissue-specific effects of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. While ACLY is expressed in both hepatocytes and myocytes, its role in cholesterol synthesis is particularly important in the liver, where de novo lipogenesis is a major metabolic pathway. In skeletal muscle, ACLY plays roles in energy metabolism and myofiber differentiation that are distinct from its function in hepatic lipid synthesis [8].
Research has demonstrated that ACLY in skeletal muscle regulates mitochondrial function and lipid metabolism through mechanisms involving IGF1-PI3K-AKT signaling pathways [8]. These functions remain unaffected by 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid due to the absence of ACSVL1-mediated activation in muscle tissue, preserving normal muscle metabolism and function.